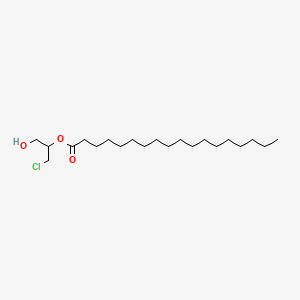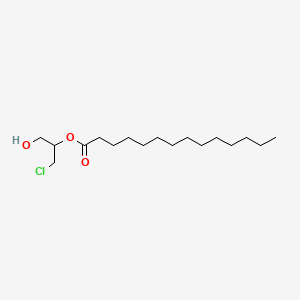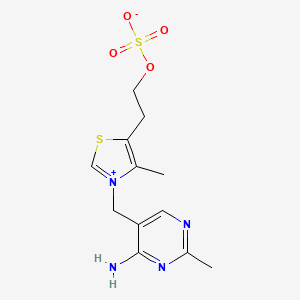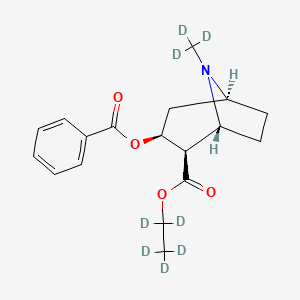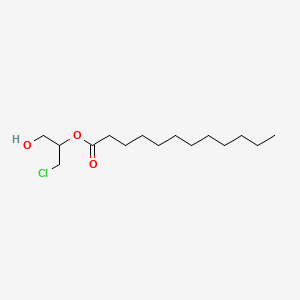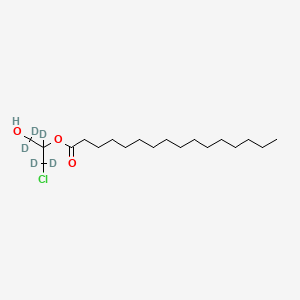![molecular formula C5H10O4 B583565 2-deoxy-D-[UL-13C5]ribose CAS No. 266998-43-0](/img/structure/B583565.png)
2-deoxy-D-[UL-13C5]ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-D-Ribose is a reducing sugar formed as a degradation product during metabolism of thymidine by thymidine phosphorylase . It is used to study processes of oxidative stress and glycation in vivo and in vitro . It is also a precursor to the nucleic acid DNA .
Synthesis Analysis
A synthesis of 2-deoxy-D-ribose has been reported . In addition, a biosynthesis method using whole-cell catalyst expressing 2-deoxy- has been described .Molecular Structure Analysis
2-deoxy-D-ribose is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group . A study has performed a full exploration of the conformational landscape of D-ribose and 2-deoxy-D-ribose monosaccharides in the gas phase .Chemical Reactions Analysis
Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . DERA enzymes have been found to accept also other types of aldehydes as their donor .Physical And Chemical Properties Analysis
2-deoxy-D-ribose is a crystalline powder that is white to slightly yellow in color. It has a melting point of 236°C .Aplicaciones Científicas De Investigación
Wound Healing and Angiogenesis
2-deoxy-D-Ribose (2dDR) has been used in the development of wound dressings to induce angiogenesis in chronic wounds . It stimulates a range of pro-angiogenic activities in vitro and in a chick pro-angiogenic bioassay, and it also stimulates new blood vessel formation and wound healing in normal and diabetic rat models . Its pro-angiogenic properties, improved stability on storage compared to VEGF, low cost, and ease of incorporation into a range of established wound dressings make 2dDR an attractive alternative to VEGF for wound dressing development .
Carbohydrate Analysis
Derivatization of carbohydrates with aminooxy agents to form oximes can be used for qualitative and quantitative analysis of carbohydrates . However, the formation of isomeric products limits its application . A new reductive oxyamination procedure has been developed for the analysis of monosaccharides .
Synthesis of Novel Compounds
DERA enzymes, which accept a number of aldehydes with long chains up to four carbon atoms, can generate (S)-configured stereogenic center in G3P and equivalent stereochemistry in other molecules . This makes DERA enzymes versatile biocatalysts able to make new C–C bonds . The synthetic utility of DERAs has been improved by protein engineering approaches .
Mecanismo De Acción
Target of Action
The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, as it is a chemically modified version of deoxyribose, which is a component of DNA . It is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group .
Mode of Action
2-deoxy-D-[UL-13C5]ribose interacts with its targets by integrating into the DNA structure. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .
Biochemical Pathways
The biochemical pathway affected by 2-deoxy-D-[UL-13C5]ribose is the pentose phosphate pathway. This pathway is involved in the catabolism of the pentose motif of deoxynucleosides . The enzyme thymidine phosphorylase breaks down thymidine into thymine, producing 2-deoxy-D-ribose in vivo .
Result of Action
The molecular and cellular effects of 2-deoxy-D-[UL-13C5]ribose’s action are primarily related to its role in DNA synthesis. As a component of DNA, it plays a crucial role in cell replication and function. It is also used in proteomics research .
Action Environment
The action of 2-deoxy-D-[UL-13C5]ribose can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to store the compound at -20° C to maintain its stability . The presence of liquid water can also affect the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose .
Safety and Hazards
Direcciones Futuras
DERA aldolases are versatile biocatalysts able to make new C–C bonds. Synthetic utility of DERAs has been improved by protein engineering approaches. Computational methods are expected to speed up the future DERA engineering efforts . The DERA-based applications range from synthesis of commodity chemicals and flavours to more complicated and high-value pharmaceutical compounds .
Propiedades
IUPAC Name |
(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PWIBPOKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)


